17-(2-chlorophenyl)-1-{(E)-[(3-chlorophenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
17-(2-CHLOROPHENYL)-1-{(E)-[(3-CHLOROPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique structure This compound is characterized by its pentacyclic framework and the presence of chlorophenyl groups, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-CHLOROPHENYL)-1-{(E)-[(3-CHLOROPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl imine intermediate, which is then subjected to cyclization reactions to form the pentacyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, offering advantages such as better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
17-(2-CHLOROPHENYL)-1-{(E)-[(3-CHLOROPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
Scientific Research Applications
17-(2-CHLOROPHENYL)-1-{(E)-[(3-CHLOROPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 17-(2-CHLOROPHENYL)-1-{(E)-[(3-CHLOROPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 17-(3,4-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 17-(4-Bromo-3-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Uniqueness
What sets 17-(2-CHLOROPHENYL)-1-{(E)-[(3-CHLOROPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE apart from similar compounds is its specific arrangement of chlorophenyl groups and the imine functionality, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H20Cl2N2O2 |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
17-(2-chlorophenyl)-1-[(3-chlorophenyl)iminomethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C31H20Cl2N2O2/c32-18-8-7-9-19(16-18)34-17-31-22-12-3-1-10-20(22)26(21-11-2-4-13-23(21)31)27-28(31)30(37)35(29(27)36)25-15-6-5-14-24(25)33/h1-17,26-28H |
InChI Key |
QGSWCSRWRQAZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C=NC6=CC(=CC=C6)Cl)C(=O)N(C4=O)C7=CC=CC=C7Cl |
Origin of Product |
United States |
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